3,6-Dichloro-1-benzothiophene-2-carboxamide

説明

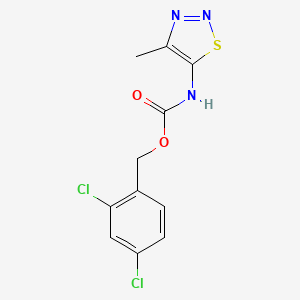

3,6-Dichloro-1-benzothiophene-2-carboxamide is a biochemical used for proteomics research . It acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .

Synthesis Analysis

This compound has been used in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) . It’s also been used in proteomics research .Molecular Structure Analysis

The molecular formula of this compound is C15H7Cl4NOS . It has a molecular weight of 391.105 .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The CAS Number is 331948-47-1 .科学的研究の応用

Synthesis and Analysis of Biologically Active Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a precursor related to 3,6-Dichloro-1-benzothiophene-2-carboxamide, have been synthesized. These compounds exhibit potential cytostatic, antitubercular, and anti-inflammatory activities. A study by Chiriapkin, Kodonidi, and Larsky (2021) optimized the synthesis methods and analyzed these compounds using High Performance Liquid Chromatography (HPLC), suggesting their use in medicinal chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Antitumor Activity

Research by Ostapiuk, Frolov, and Matiychuk (2017) involved synthesizing new derivatives of this compound and investigating their antitumor activity. This study found that some synthesized compounds exhibited significant antitumor effects, highlighting the potential of these derivatives in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

Potential as Antimalarials

Banerjee et al. (2011) discovered that bromo-benzothiophene carboxamide derivatives, closely related to this compound, act as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. These compounds demonstrated potential as antimalarials, both in vitro and in vivo (Banerjee et al., 2011).

Antibacterial and Antitubercular Properties

Rao and Subramaniam (2015) synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one and tested them for antibacterial and antitubercular activities. Their findings suggest the potential use of benzothiophene carboxamide derivatives in treating bacterial and tubercular infections (Rao & Subramaniam, 2015).

Inhibition of Cell Adhesion Molecules

Boschelli et al. (1995) researched derivatives of benzo[b]thiophene-2-carboxamides, including this compound, as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This work suggests their potential role in the development of anti-inflammatory agents (Boschelli et al., 1995).

作用機序

Target of Action

The primary target of 3,6-Dichloro-1-benzothiophene-2-carboxamide is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food .

Mode of Action

This compound acts as an allosteric inhibitor of BCKD kinase . It binds to the BCKD kinase, inducing a conformational change that leads to the dissociation of the kinase from the BCKD complex . This inhibition of BCKD kinase results in an increase in the activity of the BCKD complex .

Biochemical Pathways

The inhibition of BCKD kinase by this compound affects the metabolic pathway of BCAAs . Normally, BCKD kinase phosphorylates and inactivates the BCKD complex, reducing the metabolism of BCAAs . When this compound inhibits BCKD kinase, the BCKD complex remains active, leading to increased BCAA metabolism .

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed in the body, is metabolically stable, and is excreted in a manner that allows for effective BCKD kinase inhibition .

Result of Action

The result of this compound’s action is an increase in the activity of the BCKD complex, leading to increased metabolism of BCAAs . This can effectively reduce the levels of BCAAs in the plasma .

特性

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZABYGIZOUFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole](/img/structure/B3036433.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)